

(8-epi)-BW 245C chemical structure and properties

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(8-epi)-BW 245C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-epi)-BW 245C, also known as BW 246C, is a synthetic hydantoin derivative and the C-8 diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C. While significantly less active than its parent compound, understanding the chemical and biological properties of (8-epi)-BW 245C is crucial for structure-activity relationship (SAR) studies and for researchers investigating the nuanced interactions with the DP1 receptor. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological context of (8-epi)-BW 245C, alongside relevant experimental methodologies and a discussion of the pertinent signaling pathways.

Chemical Structure and Properties

(8-epi)-BW 245C is a structural analog of prostaglandin D2. Its chemical identity is well-defined, and its physicochemical properties have been characterized.

Chemical Structure:



• IUPAC Name: (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid[1]

• Synonyms: 8-epi BW 245C, BW 246C[1]

• Molecular Formula: C₁₉H₃₂N₂O₅[1]

Molecular Weight: 368.47 g/mol [2]

• SMILES: O=C(N1--INVALID-LINK--C(=O)N(CCC(C(O)C2CCCC2)C)C1=O)

InChl Key: ZIDQIOZJEJFMOH-AAFJCEBUSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of (8-epi)-BW 245C.

| Property | Value | Reference |
|---------------------|-----------------------------|-----------|
| Physical State | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | | |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 2.19 mg/mL | [1] |
| Storage Stability | ≥ 4 years at -20°C | [1] |
| Density | 1.2 ± 0.1 g/cm ³ | [2] |
| Polar Surface Area | 106.94 Ų | [2] |
| LogP | 2.12 | [2] |
| Index of Refraction | 1.521 | [2] |



Biological Activity and Mechanism of Action

(8-epi)-BW 245C is primarily understood in the context of its relationship to BW 245C, a potent and selective agonist for the prostaglandin D2 receptor 1 (DP1).

Receptor Interaction:

(8-epi)-BW 245C is the less active C-8 diastereomer of BW 245C.[1][3][4] The activity of BW 245C is reported to be 70-fold greater than that of (8-epi)-BW 245C, highlighting the critical importance of the stereochemistry at the C-8 position for potent DP1 receptor activation.[3] While specific binding affinity (Ki) and functional potency (EC50/IC50) values for (8-epi)-BW 245C are not readily available in the literature, its significantly reduced activity suggests a much lower affinity for the DP1 receptor compared to BW 245C.

The primary mechanism of action of compounds in this class is through the activation of the DP1 receptor, a G-protein coupled receptor (GPCR). The DP1 receptor is coupled to a stimulatory G protein (Gsα), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[5][6] This signaling cascade mediates various physiological effects.

DP1 Receptor Signaling Pathway:

The following diagram illustrates the canonical signaling pathway initiated by the activation of the DP1 receptor.





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DP1 Receptor Signaling Pathway

Experimental Protocols

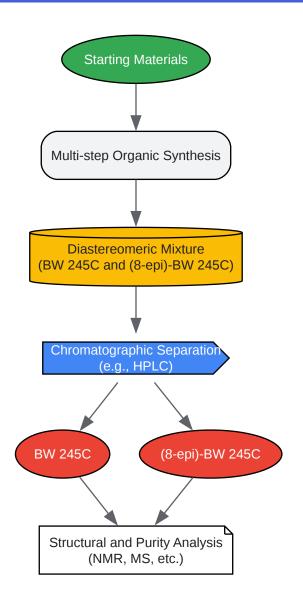
Detailed experimental protocols specifically for **(8-epi)-BW 245C** are not extensively published due to its lower biological activity. However, the methodologies used for its more active counterpart, BW 245C, are directly applicable for comparative studies.

Synthesis and Diastereomer Separation:

The synthesis of BW 245C and its diastereomers typically involves a multi-step organic synthesis process. A critical step in obtaining pure **(8-epi)-BW 245C** is the separation of the C-8 diastereomers. This is often achieved using chromatographic techniques.

General Workflow for Synthesis and Separation:





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Synthesis and Diastereomer Separation Workflow

- Protocol for High-Performance Liquid Chromatography (HPLC) Separation:
 - o Column: A chiral stationary phase column or a high-resolution reverse-phase C18 column.
 - Mobile Phase: A gradient of acetonitrile in water with a suitable ion-pairing agent (e.g., trifluoroacetic acid) may be employed. The exact gradient will need to be optimized.
 - Flow Rate: Typically 1 mL/min.
 - Detection: UV detection at an appropriate wavelength (e.g., 210 nm).



- Injection Volume: 10-20 μL of the dissolved diastereomeric mixture.
- Fraction Collection: Fractions corresponding to the two separated peaks are collected.
- Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield the purified diastereomers.

Receptor Binding Assay (Competitive Binding):

This protocol is designed to determine the binding affinity of **(8-epi)-BW 245C** for the DP1 receptor by measuring its ability to displace a radiolabeled ligand.

- Materials:
 - Cell membranes prepared from cells expressing the human DP1 receptor.
 - Radioligand: [3H]-PGD2 or another suitable radiolabeled DP1 agonist/antagonist.
 - (8-epi)-BW 245C (test compound).
 - BW 245C (positive control).
 - Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Glass fiber filters.
 - Scintillation cocktail and counter.
- Procedure:
 - 1. In a microtiter plate, add binding buffer, cell membranes, and increasing concentrations of **(8-epi)-BW 245C** or unlabeled BW 245C.
 - 2. Add a fixed concentration of the radioligand to all wells.
 - 3. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.



- 4. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- 5. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- 6. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- 7. Data Analysis: The concentration of **(8-epi)-BW 245C** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement):

This assay measures the ability of **(8-epi)-BW 245C** to stimulate the production of cAMP in cells expressing the DP1 receptor.

- Materials:
 - HEK293 cells stably expressing the human DP1 receptor.
 - (8-epi)-BW 245C (test compound).
 - BW 245C (positive control).
 - Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cell lysis buffer.
 - cAMP assay kit (e.g., HTRF, ELISA).
- Procedure:
 - 1. Plate the DP1-expressing cells in a multi-well plate and allow them to adhere overnight.
 - 2. Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
 - 3. Add increasing concentrations of **(8-epi)-BW 245C** or BW 245C to the cells.



- 4. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- 5. Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
- 6. Data Analysis: The concentration of **(8-epi)-BW 245C** that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

(8-epi)-BW 245C serves as an important chemical tool for understanding the structural requirements for potent DP1 receptor activation. Its significantly lower activity compared to BW 245C underscores the stereochemical sensitivity of the DP1 receptor binding pocket. While not a potent agonist itself, the study of (8-epi)-BW 245C in conjunction with its more active diastereomer provides valuable insights for the rational design of novel and selective DP1 receptor modulators for therapeutic applications in areas such as inflammation, pain, and sleep disorders. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their investigations.

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